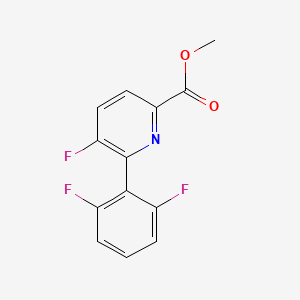
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate
Vue d'ensemble
Description
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroimaging : Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is utilized in the production of [18 F]MK-6240, a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, which is compliant with FDA and US Pharmacopeia standards for human use (Collier et al., 2017).
Enzyme Inhibition : Fluoro ketones, including Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate, are effective inhibitors of various hydrolytic enzymes. This makes them valuable in drug discovery and pharmacological research, particularly in the study of acetylcholinesterase, zinc metallo- and aspartylproteases, and carboxypeptidase A (Gelb et al., 1985).
Materials Science : In the field of materials science, blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines, including derivatives of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate, exhibit bright blue-to-green luminescence at room temperature. The luminescence characteristics can be fine-tuned through modifications of the fluorine and methyl groups (Xu et al., 2009).
Chemical Synthesis : This compound is involved in various synthetic processes. For example, electrochemical fluorination of certain derivatives leads to the production of F-acid fluorides and new nitrogen-containing F-carboxylic acids (Takashi et al., 1998). Additionally, ionic liquids can accelerate the fluorination of methylated uracils, enhancing the production efficiency of fluorouracils (Borodkin et al., 2016).
Pharmaceutical Development : In pharmaceutical research, Gold(I)-catalyzed asymmetric aldol reactions of isocyanoacetic acid derivatives with fluoroaryl aldehydes, which include compounds related to Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate, are used for the synthesis of fluoro-phenylserines (Soloshonok et al., 1996). Voriconazole, a novel broad-spectrum triazole antifungal agent, can also be synthesized through a process involving the fluorination of related compounds (Butters et al., 2001).
Propriétés
IUPAC Name |
methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c1-19-13(18)10-6-5-9(16)12(17-10)11-7(14)3-2-4-8(11)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGZDGLJAHNTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8194990.png)
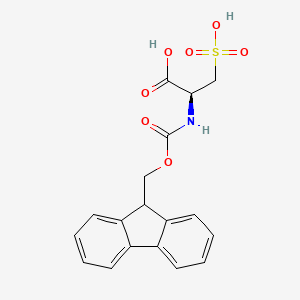

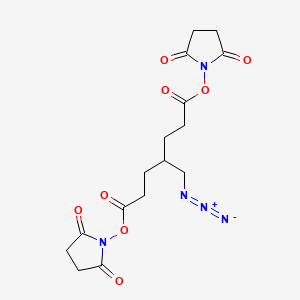
![(R)-4-((3R,5S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8195011.png)

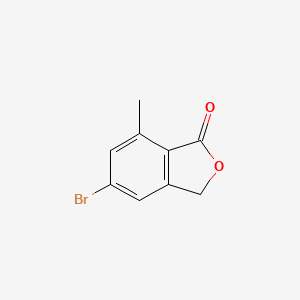
![1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B8195038.png)
![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;dihydrochloride](/img/structure/B8195040.png)
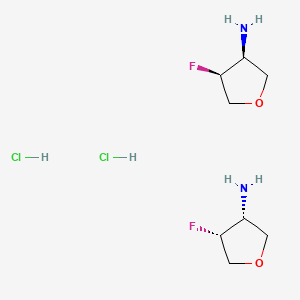
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8195050.png)
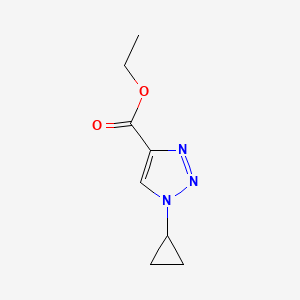
![5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8195064.png)
